![molecular formula C32H50N2 B12623444 (E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene CAS No. 918899-31-7](/img/structure/B12623444.png)
(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and as intermediates in organic synthesis. The structure of this compound features two phenyl rings substituted with pentan-3-yl groups at the 3 and 4 positions, connected by an azo linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and subsequently coupling it with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing electron-donating groups to form the azo compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pH, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: (E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form azoxy compounds.
Reduction: The azo compound can be reduced to form hydrazo compounds or aromatic amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products:
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of (E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Azobenzene: A simpler azo compound with two phenyl rings connected by an azo linkage.
Disperse Orange 3: An azo dye with similar structural features but different substituents on the phenyl rings.
Methyl Red: An azo dye used as a pH indicator with a similar azo linkage.
Uniqueness: (E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene is unique due to the presence of bulky pentan-3-yl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from simpler azo compounds and may confer specific properties that are advantageous in certain applications.
Propiedades
Número CAS |
918899-31-7 |
|---|---|
Fórmula molecular |
C32H50N2 |
Peso molecular |
462.8 g/mol |
Nombre IUPAC |
bis[3,4-di(pentan-3-yl)phenyl]diazene |
InChI |
InChI=1S/C32H50N2/c1-9-23(10-2)29-19-17-27(21-31(29)25(13-5)14-6)33-34-28-18-20-30(24(11-3)12-4)32(22-28)26(15-7)16-8/h17-26H,9-16H2,1-8H3 |
Clave InChI |
GVLAWDWAHLDGKN-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C(CC)CC)C(CC)CC)C(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(11S,12R,16S)-11-(3,4-dimethoxybenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12623368.png)
![2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide](/img/structure/B12623374.png)
![3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene](/img/structure/B12623383.png)
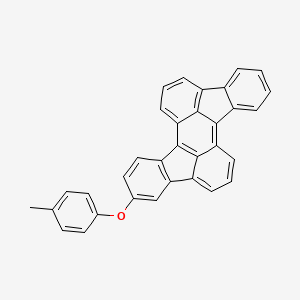
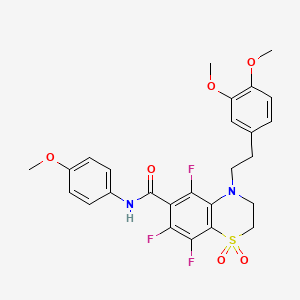
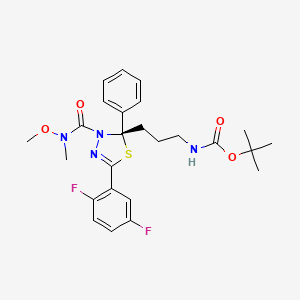
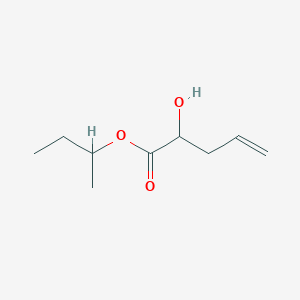
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)
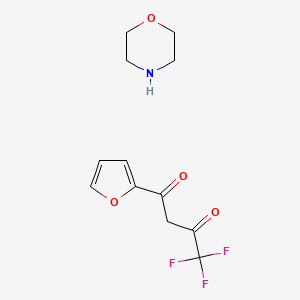

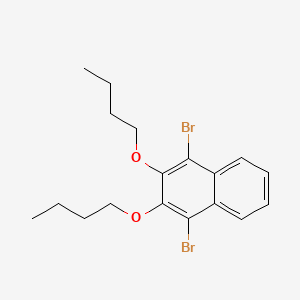
![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)
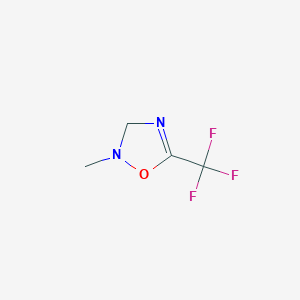
![2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623431.png)
